molecular formula C15H20O B3022095 Cyclopentyl 2-(4-methylphenyl)ethyl ketone CAS No. 898769-55-6

Cyclopentyl 2-(4-methylphenyl)ethyl ketone

Cat. No.: B3022095
CAS No.: 898769-55-6
M. Wt: 216.32 g/mol
InChI Key: GUBZCTLMYSMKCN-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(4-methylphenyl)ethyl ketone is a synthetic ketone compound offered for research and development purposes. Compounds within the cyclopentyl ketone structural class are recognized as valuable intermediates in organic synthesis and are frequently explored as key motifs in pharmaceutical development . The distinct combination of a cyclopentyl ring and a 2-(4-methylphenyl)ethyl chain in this ketone presents researchers with a unique scaffold for constructing more complex molecules. Its potential research applications may include serving as a building block in medicinal chemistry for the design of novel bioactive molecules, or as a precursor in the synthesis of natural product analogs. The ketone functionality provides a versatile handle for further chemical transformations, such as reductions to alcohols or conversions to various other functional groups, enabling structure-activity relationship (SAR) studies. This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-cyclopentyl-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-12-6-8-13(9-7-12)10-11-15(16)14-4-2-3-5-14/h6-9,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBZCTLMYSMKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644156
Record name 1-Cyclopentyl-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-55-6
Record name 1-Cyclopentyl-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 2-(4-methylphenyl)ethyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclopentanone is reacted with 4-methylphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-(4-methylphenyl)ethyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H20O
  • Molecular Weight : 216.32 g/mol
  • CAS Number : 898769-55-6

The compound features a cyclopentyl group attached to a phenyl ethyl ketone moiety, which contributes to its unique reactivity and functional properties.

Chemistry

Cyclopentyl 2-(4-methylphenyl)ethyl ketone serves as an important intermediate in the synthesis of various organic compounds. Its structural characteristics allow it to participate in several chemical reactions:

  • Synthesis of Complex Molecules : It is utilized in multi-step synthetic routes to create more complex organic molecules, often acting as a building block in pharmaceutical chemistry.
  • Reagent in Organic Reactions : This compound can be employed in various organic reactions, including nucleophilic substitutions and electrophilic additions.

Biology

In biological research, this compound has been used to investigate enzyme mechanisms and metabolic pathways:

  • Enzyme Studies : The compound can act as a probe for studying enzyme interactions, particularly those involving ketone functionalities.
  • Biological Pathways : It aids in exploring pathways that involve sulfur-containing biomolecules due to its structural resemblance to naturally occurring compounds.

Industrial Applications

The industrial sector utilizes this compound for:

  • Production of Specialty Chemicals : Its unique properties make it suitable for manufacturing specialty chemicals that require specific functional groups.
  • Material Science : The compound's reactivity allows it to be incorporated into polymers and other materials with tailored properties.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-(4-methylphenyl)ethyl ketone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between cyclopentyl 2-(4-methylphenyl)ethyl ketone and related compounds from the evidence:

Compound Name Key Functional Groups Substituents Applications/Notes References
This compound Cyclopentyl, ketone, 4-methylphenyl Methyl group at para position Potential intermediate; limited direct data. N/A
Cyclopentyl 2-(3-methylphenyl)ethyl ketone Cyclopentyl, ketone, 3-methylphenyl Methyl group at meta position Studied in medicinal chemistry (Bioorg. Med. Chem. Lett., 2006); trade code: 2914399090 .
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Cyclopentanone, 4-chlorophenyl Chlorine substituent Intermediate for metconazole (fungicide); synthesized via hydrolysis/alkylation .
N-(3-Carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl ester Carboxylic acid, ester, phenyl groups Complex substituents Patented for therapeutic use (e.g., enzyme inhibition) .
3-((1-(cis-4-Carboxycyclohexyl)-1-carbamoyl)cyclopentyl) Cyclohexane, carbamoyl, carboxylic acid Multiple functional groups Pharmaceutical candidate (e.g., protease inhibition) .

Key Findings

Substituent Effects: The position of the methyl group (para vs. meta) in aromatic ketones influences polarity and biological activity. For example, the 4-methylphenyl variant may exhibit higher symmetry and thermal stability compared to its 3-methyl isomer, though direct data are lacking . Chlorine vs. Methyl Substituents: Compounds like 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone are prioritized in agrochemical synthesis due to chlorine’s electron-withdrawing effects, enhancing reactivity in fungicidal intermediates .

Functional Group Diversity :

  • This compound’s simple ketone structure contrasts with compounds bearing additional functional groups (e.g., carboxylic acids, esters, or carbamoyl groups). These groups expand utility in drug design, as seen in patented protease inhibitors .

Synthetic Accessibility :

  • The synthesis of cyclopentyl ketones often involves hydrolysis (e.g., ester-to-ketone conversion) or alkylation, as demonstrated in the production of metconazole intermediates . However, the 4-methylphenyl variant may require tailored conditions to optimize yield and purity.

Biological Activity

Cyclopentyl 2-(4-methylphenyl)ethyl ketone, also known by its chemical formula C15H20OC_{15}H_{20}O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and possible applications based on diverse scientific literature.

This compound is characterized by a molecular weight of 216.32 g/mol. The compound can be synthesized through various methods, including Friedel-Crafts acylation, which involves the reaction of cyclopentanone with 2-(4-methylphenyl)ethyl chloride using a Lewis acid catalyst like aluminum chloride under controlled conditions .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, primarily due to its interaction with various biomolecules. The following sections summarize key findings related to its pharmacological potential.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism often involves modulation of signaling pathways associated with cell growth and survival.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HepG215.0Apoptosis induction
BHK10.0Cell cycle arrest

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly regarding acetylcholinesterase and other kinases. Inhibitors of these enzymes are crucial in developing treatments for neurodegenerative diseases and cancer . Research indicates that this compound could modulate enzyme activity through competitive inhibition mechanisms.

The biological effects of this compound are largely attributed to its ability to interact with specific receptors and enzymes within biological systems. The ketone group serves as an electrophile, facilitating nucleophilic attacks by biomolecules, which can lead to alterations in enzyme activity or receptor modulation .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated significant cell viability reduction at concentrations above 10 µM, indicating its potential as an anticancer agent .
  • Animal Models : In vivo studies using animal models have shown that derivatives of this compound can reduce tumor sizes when administered at therapeutic doses, suggesting a favorable safety profile and efficacy in cancer treatment .

Q & A

Q. What are the recommended synthetic pathways for Cyclopentyl 2-(4-methylphenyl)ethyl ketone, and how can retrosynthetic analysis guide experimental design?

A viable approach involves Michael addition of a cyclopentyl anion to ethyl vinyl ketone, followed by functional group transformations to yield the target ketone . Retrosynthetic disconnections should prioritize bond formations at electrophilic carbonyl groups, leveraging polar reactivity patterns. For structural analogs like 4-(4-methylphenyl)butan-2-one, similar strategies involving alkylation or acylation of aromatic precursors (e.g., 4-methylphenyl Grignard reagents) are applicable . Validate intermediates using NMR spectroscopy (e.g., carbonyl resonance at ~200-220 ppm in 13C^{13}\text{C} NMR) and mass spectrometry (molecular ion peak alignment with theoretical C14H18OC_{14}H_{18}O: 202.14 g/mol).

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of chromatographic and spectroscopic techniques:

  • HPLC-UV/Vis with a C18 column (acetonitrile/water gradient) to assess purity (>98% by peak area).
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]+^+ at m/z 203.1436).
  • FT-IR for carbonyl stretch identification (~1700-1750 cm1^{-1}) and aromatic C-H stretches (~3000-3100 cm1^{-1}) . Cross-reference spectral data with structurally related ketones, such as benzyl isobutyl ketone or 4-phenylbut-3-en-2-one, to validate assignments .

Q. What solvent systems and reaction conditions optimize yield in ketone synthesis?

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic reactivity in Michael additions . For cyclopentyl anion generation, use strong bases like LDA (Lithium Diisopropylamide) at -78°C to prevent side reactions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and optimize quenching conditions (e.g., aqueous NH4_4Cl) to isolate the ketone. Typical yields range from 60-75%, depending on steric hindrance from the 4-methylphenyl group .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic additions or redox processes?

Employ isotopic labeling (e.g., 18O^{18}\text{O} in the carbonyl group) to track bond cleavage during reduction (e.g., NaBH4_4/LiAlH4_4) or oxidation (e.g., PCC). Computational methods (DFT calculations) can model transition states for Michael additions, predicting regioselectivity based on frontier molecular orbitals . For redox reactions, cyclic voltammetry may reveal reduction potentials, correlating with substituent effects (e.g., electron-donating 4-methyl group stabilizing radical intermediates) .

Q. What advanced analytical strategies identify and quantify trace impurities in synthesized this compound?

LC-HRMS/MS with hybrid ion-trap/TOF systems enables impurity profiling via fragmentation patterns (e.g., m/z 185 for cyclopentyl loss). For example, impurities like o-chlorobenzoic acid anhydride (observed in related ketones) can be detected at ppm levels using targeted MRM transitions . Preparative HPLC (C18 column, isocratic elution with methanol/water) isolates impurities for structural confirmation via 1H^{1}\text{H}-NMR and NOESY .

Q. How does the steric and electronic profile of the 4-methylphenyl group influence the ketone’s reactivity in cross-coupling or cycloaddition reactions?

The 4-methyl group enhances steric bulk, reducing accessibility to the carbonyl carbon in nucleophilic attacks. This can be quantified via Hammett substituent constants (σmeta=0.12\sigma_{\text{meta}} = 0.12 for -CH3_3), indicating weak electron-donating effects. In Diels-Alder reactions, the ketone’s electrophilicity is attenuated compared to unsubstituted analogs, requiring Lewis acid catalysts (e.g., BF3_3·OEt2_2) to activate the dienophile .

Q. What computational tools predict the physicochemical properties (e.g., logP, solubility) of this compound for formulation studies?

Use QSPR models (Quantitative Structure-Property Relationship) in software like COSMO-RS to estimate logP (~3.2) and aqueous solubility (~0.5 mg/L at 25°C). Molecular dynamics simulations can model aggregation behavior in hydrophobic solvents, critical for designing drug delivery systems . Validate predictions experimentally via shake-flask method (logP) and UV-Vis spectrophotometry (solubility).

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or spectral data for this ketone?

  • Yield variability : Compare reaction scales (e.g., micro vs. bulk) and purification methods (e.g., column chromatography vs. distillation). Trace moisture or oxygen may reduce yields in air-sensitive steps .
  • Spectral mismatches : Cross-validate using certified reference standards (e.g., 4-(p-Tolyl)butan-2-one in ). If unavailable, synthesize an analog (e.g., cyclopentyl phenyl ketone) as an internal control .

Methodological Best Practices

Q. What protocols ensure safe handling and stability of this compound under experimental conditions?

  • Store under inert atmosphere (Ar/N2_2) at -20°C to prevent oxidation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., enol tautomers or dimerization) .
  • Use PPE (gloves, goggles) and fume hoods, referencing safety guidelines for analogous ketones like methyl ethyl ketone .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopentyl 2-(4-methylphenyl)ethyl ketone
Reactant of Route 2
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Cyclopentyl 2-(4-methylphenyl)ethyl ketone

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